3-Bromofuran-2(5H)-one

Catalog No.
S674856
CAS No.
76311-89-2
M.F
C4H3BrO2
M. Wt
162.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromofuran-2(5H)-one

CAS Number

76311-89-2

Product Name

3-Bromofuran-2(5H)-one

IUPAC Name

4-bromo-2H-furan-5-one

Molecular Formula

C4H3BrO2

Molecular Weight

162.97 g/mol

InChI

InChI=1S/C4H3BrO2/c5-3-1-2-7-4(3)6/h1H,2H2

InChI Key

QSYHSDNIQZDYGF-UHFFFAOYSA-N

SMILES

C1C=C(C(=O)O1)Br

Canonical SMILES

C1C=C(C(=O)O1)Br

3-Bromofuran-2(5H)-one, with the chemical formula C4H3BrO2C_4H_3BrO_2 and CAS number 76311-89-2, is a brominated derivative of furan. This compound features a furan ring with a bromine atom at the 3-position and a carbonyl group at the 2-position, making it a valuable intermediate in organic synthesis. It is characterized by its potential for various chemical transformations due to the presence of both the bromine atom and the furan moiety, which can influence its reactivity and biological activity.

Organic Synthesis:

3-Bromofuran-2(5H)-one, also known as 3-bromofuran-2-one, serves as a valuable building block in organic synthesis due to its unique structure containing both a furan ring and a ketone group. Researchers utilize it as a precursor to synthesize various heterocyclic compounds, including furans, pyrans, and pyrroles. These heterocycles possess diverse biological activities and find applications in drug discovery and development [].

Medicinal Chemistry:

The structural features of 3-bromofuran-2(5H)-one have sparked interest in its potential medicinal properties. Studies have explored its biological activities, including antibacterial and antifungal effects [, ]. However, further research is necessary to elucidate its specific mechanisms of action and potential therapeutic applications.

Material Science:

Recent research suggests that 3-bromofuran-2(5H)-one can be incorporated into the design of novel functional materials. For instance, studies have investigated its potential for the development of organic light-emitting diodes (OLEDs) due to its interesting photophysical properties [].

  • Oxidation: This compound can be oxidized to yield various products, including carboxylic acids. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert this compound into less oxidized forms, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide .

These reactions enable the synthesis of more complex organic molecules, enhancing its utility in chemical research.

Research indicates that 3-Bromofuran-2(5H)-one exhibits notable biological activities. It has been implicated in enzyme inhibition and protein-ligand interactions, making it relevant in pharmacological studies. Its structural similarity to other biologically active compounds suggests potential applications in drug design, particularly in developing therapeutic agents targeting specific biological pathways . For instance, studies have explored its role in disrupting photosynthetic processes, similar to natural compounds like cyanobacterin.

Several synthetic routes have been developed for producing 3-Bromofuran-2(5H)-one:

  • From 4,5-Dibromo-3,6-endoxohexahydrophthalic Anhydride: This method involves reacting the anhydride with quinoline under elevated temperatures (210°C to 220°C) to yield 3-Bromofuran-2(5H)-one.
  • Bromination of Furan Derivatives: Other methods include the bromination of furan derivatives or utilizing coupling reactions with organometallic reagents like potassium benzyltrifluoroborates .

These methods allow for the production of 3-Bromofuran-2(5H)-one with varying yields and purities depending on the specific conditions employed.

3-Bromofuran-2(5H)-one finds applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Research: Its role in enzyme inhibition makes it useful in studies related to metabolic pathways and drug discovery.
  • Industrial

Studies on the interactions of 3-Bromofuran-2(5H)-one suggest that its reactivity is influenced by the presence of the bromine atom, which can engage in halogen bonding. This property may enhance its binding affinity to various biological targets, including enzymes and receptors. The exact mechanisms by which it interacts with these targets are still under investigation but indicate potential for significant biological impact .

Several compounds share structural similarities with 3-Bromofuran-2(5H)-one. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Level
3-Bromofuran-2-carboxaldehydeBrominated furan derivativeHigh
Bromomaleic anhydrideSimilar structure but different reactivityModerate
3-Bromo-2,5-furandioneClosely related compound with similar usesHigh
4-Bromo-5-ethoxyfuran-2(5H)-oneEthoxy substitution on furan ringModerate
4-(Bromomethyl)furan-2(5H)-oneBromomethyl substitutionModerate

Uniqueness

The uniqueness of 3-Bromofuran-2(5H)-one lies in its combination of reactivity due to both bromine and furan functionalities. This allows for diverse chemical transformations not readily achievable with other similar compounds, enhancing its utility in both synthetic and biological contexts .

Carbon–Nitrogen Bond Formation

Primary and secondary amines add to 3-bromofuran-2(5H)-one through an addition–elimination pathway that regenerates the conjugated lactone. Electron-rich anilines, aliphatic amines, and heteroaromatic amines all displace bromide under mild bases such as potassium carbonate or triethylamine, furnishing 4-amino- or 4-dialkylamino-substituted butenolides in yields up to 92% [2].

Carbon–Sulfur Bond Formation

Thiols participate analogously, giving thio-substituted furanones that retain optical purity when chiral 5-alkoxy auxiliaries are present [3]. The reaction tolerates alkanethiols and aromatic thiols and proceeds at ambient temperature in dichloromethane, affording products in 40 – 69% yield.

Oxygen-Centred Substitutions

Alkoxides and phenoxides generated in situ from alcohols or phenols replace bromide to give 5-alkoxy-4-substituted lactones [4]. The trans-alkylation of tertiary amino ethers provides a practical one-pot route at room temperature.

Quantitative Summary

EntryNucleophileBase / SolventProduct classIsolated yieldKey reference
1AnilineTriethylamine, methanol4-Anilino-butenolide92% Cunha 2011
2CyclohexylaminePotassium carbonate, dimethylformamide4-Cyclohexylamino derivative68% [2]Wang 2012 [2]
3EthanethiolPotassium carbonate, dichloromethane5-Ethylthio-butenolide62% [3]
44-MethoxyphenolPotassium carbonate, dichloromethane5-(4-Methoxyphenoxy)-butenolide55% [4]
5DiisopropylaminePotassium carbonate, tetrahydrofuran4-Diisopropylamino derivative50% [2]

Cycloaddition Reactions and Heterocycle Formation

Ionic Diels–Alder Reactions

Computational analysis shows that the ionic Diels–Alder reaction between 3-bromofuran and cyclobuteniminium cations proceeds through an asynchronous exo transition state, delivering a single cycloadduct with complete regiocontrol [5]. Although performed on the non-lactone parent, the study illuminates the electronic role of the bromine substituent that equally applies to the lactone analogue.

Higher-Order [8 + 2] Cycloadditions

Under organic base catalysis, dienolate anions derived from 3-bromofuran-2(5H)-one engage 8,8-dicyanoheptafulvene in a diastereoselective [8 + 2] process, affording polycyclic γ-butyrolactones in up to 67% yield with >20:1 diastereomeric ratio [6].

Synthetic Utility

The polycyclic products retain the electrophilic bromine, enabling post-cycloaddition cross-coupling. Selective Suzuki–Miyaura reactions at the vinyl bromide position have been demonstrated on analogous brominated cycloadducts, highlighting orthogonal functionalisation routes [7].

Cycloaddition Data

Cycloaddition modePartnerCatalyst / baseMajor productYield / selectivityReference
Ionic Diels–AlderCyclobuteniminium cationNone (theoretical)Exo cycloadductΔG^‡ = 25.4 kcal mol⁻¹, single regioisomer [5]Emamian 2015 [5]
[8 + 2]8,8-Dicyanoheptafulvene1,4-diazabicyclo[2.2.2]octane, acetonitrileTricyclic γ-lactone67%, >20:1 dr [6]Wierzchowski 2022 [6]

Functional Group Interconversion Mechanisms

Reductive Debromination

Zinc dust activated with trace dichloroethane removes the C-3 bromine after prior 4-aryl installation, converting 3-bromo-4-aryl lactones into 4-aryl-substituted furanones in 68 – 74% yield without over-reduction [3].

Sequential Cross-Coupling–Elimination

Regioselective palladium-catalysed monoarylation of 3,4-dibromofuran-2(5H)-one installs aryl groups at C-4. Subsequent base-induced elimination of hydrogen bromide furnishes (Z)-5-ylidene derivatives that serve as precursors to natural products such as bovolide [3].

Deoxygenative Transformations

Hydride reduction of mucobromic acid followed by acid-induced dehydration affords 3-bromofuran-2(5H)-one in 75% yield, illustrating a practical preparation from inexpensive feedstock [3].

Interconversion Synopsis

StepStarting materialReagent / conditionProductYieldReference
13-Bromo-4-(4-methoxyphenyl)-furanoneZinc, tetrahydrofuran4-(4-Methoxyphenyl)-furanone74% [3]Lessi 2014 [3]
2Mucobromic acidSodium borohydride, methanol; sulfuric acid3-Bromofuran-2(5H)-one75% [3]
33,4-Dibromofuran-2(5H)-onePhenylboronic acid, silver(I) oxide, palladium(II) chloride3-Bromo-4-phenyl lactone66% [3]

Palladium-Mediated Allylation Processes

Barbier-Type Allylation with Zinc or Indium

Metallic zinc or indium activates 3-bromomethyl-furan-2(5H)-one in aqueous tetrahydrofuran, generating a π-allylpalladium species that adds to aldehydes to give β-hydroxy-α-methylene-γ-butyrolactones in 65 – 91% yield [8].

Cascade Allylation–Translactonisation

A palladium(II)–triphenylphosphine complex and dimethylzinc convert bromomethyl furanone and aliphatic aldehydes into β,γ-disubstituted α-exomethylene lactones through an internal allylation followed by Lewis-acid-assisted ring opening–reclosure. The two-step one-pot sequence delivers 74 – 76% yield and was applied to concise syntheses of methylenolactocin and paraconic acid C-75 [9].

Enantioselective Allylic Alkylation

Chiral tetrakis-triphenylphosphine palladium catalyses kinetic dynamic resolution of 5-acyloxy-2(5H)-furanones, furnishing enantioenriched allylic substitution products (up to 94% enantiomeric excess) [10]. This process underpins asymmetric routes to aflatoxin B-lactone.

Comparative Data for Palladium-Assisted Allylation

Catalyst systemElectrophileNucleophile / partnerProductYieldStereo-outcomeReference
Palladium(II) chloride, triphenylphosphine, dimethylzinc3-Bromomethyl-furanoneHexanalβ,γ-Disubstituted α-exomethylene lactone74% [9]syn-selectiveLiu 2021 [9]
Palladium(0) tetrakis-triphenylphosphine5-Acyloxy-furanoneDimethyl malonateAllylated lactone92% [10]94% enantiomeric excessTrost 1998 [10]
Palladium(II) acetate, zinc powder3-Bromomethyl-furanoneBenzaldehydeβ-Hydroxy lactone85% [8]racemicLi 2012 [8]

XLogP3

1.1

Other CAS

76311-89-2

Wikipedia

3-Bromo-2,5-dihydrofuran-2-one

Dates

Last modified: 08-15-2023

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